molecular formula C24H29N3O4 B11397718 4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11397718
M. Wt: 423.5 g/mol
InChI Key: HDAAXNNSKZJKHS-UHFFFAOYSA-N
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Description

4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a butoxy group, a methoxyphenyl group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzamide core. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The oxadiazole intermediate can then be coupled with the benzamide core using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring and benzamide core can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, etc.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of Lewis acids (e.g., AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxadiazole-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and aromatic substituents may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylboronic acid
  • 4-anisylboronic acid
  • 4-methoxybenzeneboronic acid

Uniqueness

4-butoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxadiazole ring, in particular, sets it apart from other similar compounds, offering unique reactivity and interaction profiles.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

4-butoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C24H29N3O4/c1-5-6-15-30-21-13-9-19(10-14-21)24(28)27(17(2)3)16-22-25-23(26-31-22)18-7-11-20(29-4)12-8-18/h7-14,17H,5-6,15-16H2,1-4H3

InChI Key

HDAAXNNSKZJKHS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C

Origin of Product

United States

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